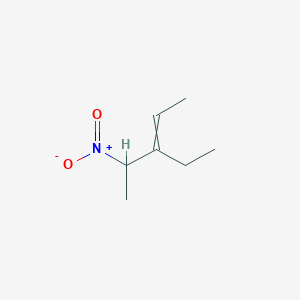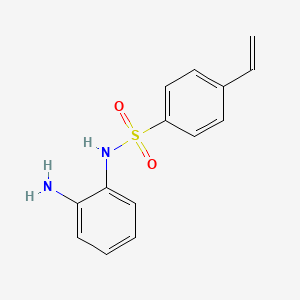
5-Methoxy-4-(methylsulfanyl)-1-phenyl-3-undecyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-4-(methylsulfanyl)-1-phenyl-3-undecyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a methoxy group, a methylsulfanyl group, a phenyl group, and an undecyl chain attached to the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-(methylsulfanyl)-1-phenyl-3-undecyl-1H-pyrazole typically involves the reaction of appropriate starting materials under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-4-(methylsulfanyl)-1-phenyl-3-undecyl-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The methoxy and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the pyrazole ring .
Applications De Recherche Scientifique
5-Methoxy-4-(methylsulfanyl)-1-phenyl-3-undecyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5-Methoxy-4-(methylsulfanyl)-1-phenyl-3-undecyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methoxy-4-methyl-2-(methylsulfanyl)phenyl]ethanone
- 5-Methoxy-4-methyl-2-(methylsulfanyl)benzenesulfonyl chloride
- 5-Methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole
Uniqueness
5-Methoxy-4-(methylsulfanyl)-1-phenyl-3-undecyl-1H-pyrazole is unique due to its specific combination of functional groups and the presence of an undecyl chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
109970-57-2 |
|---|---|
Formule moléculaire |
C22H34N2OS |
Poids moléculaire |
374.6 g/mol |
Nom IUPAC |
5-methoxy-4-methylsulfanyl-1-phenyl-3-undecylpyrazole |
InChI |
InChI=1S/C22H34N2OS/c1-4-5-6-7-8-9-10-11-15-18-20-21(26-3)22(25-2)24(23-20)19-16-13-12-14-17-19/h12-14,16-17H,4-11,15,18H2,1-3H3 |
Clé InChI |
LKEAXXJERPKQCB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1=NN(C(=C1SC)OC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


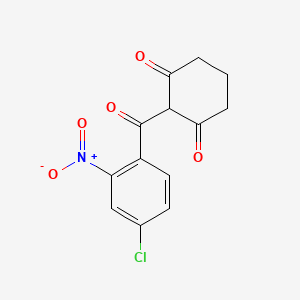
![4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B14321545.png)
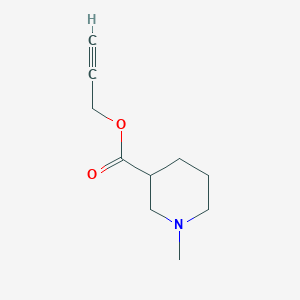

![4-[(E)-(4-Aminophenyl)diazenyl]-N,N-diphenylaniline](/img/structure/B14321562.png)

![Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene-](/img/structure/B14321572.png)
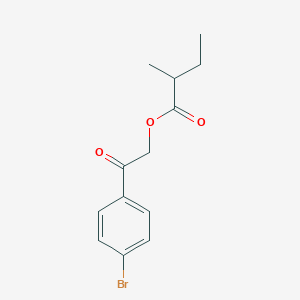
![2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile](/img/structure/B14321579.png)



